molecular formula C22H22O6 B1263901 Alisiaquinone B

Alisiaquinone B

Cat. No. B1263901
M. Wt: 382.4 g/mol
InChI Key: FYMHBDYBAOKOHD-YSFYHYPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alisiaquinone B is a heteropentacyclic compound that is the 9-methoxy derivative of alisiaquinone A. An antiplasmodial drug isolated from New Caledonian deep water sponge. It has a role as a metabolite and an antiplasmodial drug. It is an organic heteropentacyclic compound, a cyclic hemiketal and a member of p-quinones. It derives from an alisiaquinone A.

Scientific Research Applications

Anti-Malarial Potential

Alisiaquinone B, a meroterpenoid isolated from a New Caledonian deep water sponge, shows promising anti-malarial properties. It exhibits activity against various chloroquine-sensitive and -resistant strains of Plasmodium falciparum, a parasite responsible for malaria. Specifically, Alisiaquinone C, a related compound, has demonstrated submicromolar activity against P. falciparum and selective effectiveness on different plasmodial strains (Desoubzdanne et al., 2008).

Cancer Research

Research has identified structural analogs of Alisiaquinone B, such as neopetrosiquinones, in marine sponges. These compounds have shown potential in inhibiting the proliferation of human colorectal and pancreatic carcinoma cell lines. This suggests a broader scope of research for Alisiaquinone B and its analogs in cancer therapy (Winder et al., 2011).

Mitochondrial Function and Neuroprotection

Although not directly involving Alisiaquinone B, studies on mitoquinone, a related quinone, have shown its role in promoting mitophagy and reducing oxidative stress–induced neuronal death. This indicates the potential of quinones in neuroprotective therapies, which might be an area for future exploration for Alisiaquinone B (Zhang et al., 2019).

Drug Resistance Studies

In the context of atovaquone resistance in parasites and pathogenic fungi, understanding the interaction of compounds like Alisiaquinone B with the mitochondrial respiratory chain can provide insights. This knowledge is crucial for developing new therapeutic strategies against resistant strains of various pathogens (Kessl et al., 2007).

Antioxidant and Anti-inflammatory Activities

Related compounds, such as thymoquinone, have shown significant antioxidant and anti-inflammatory effects, which might suggest similar potential in Alisiaquinone B. These properties are valuable in treating various diseases, including diabetes and respiratory distress syndrome (Pari & Sankaranarayanan, 2009).

properties

Product Name

Alisiaquinone B

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

(1S,13R,16S,20S)-13-hydroxy-7-methoxy-1,16-dimethyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9-tetraene-5,8,12-trione

InChI

InChI=1S/C22H22O6/c1-20-5-4-6-21(2)14-8-11-12(17(24)16(27-3)9-15(11)23)7-13(14)18(25)22(26,19(20)21)28-10-20/h7-9,19,26H,4-6,10H2,1-3H3/t19-,20-,21-,22+/m1/s1

InChI Key

FYMHBDYBAOKOHD-YSFYHYPLSA-N

Isomeric SMILES

C[C@]12CCC[C@]3([C@@H]1[C@](C(=O)C4=C3C=C5C(=C4)C(=O)C(=CC5=O)OC)(OC2)O)C

Canonical SMILES

CC12CCCC3(C1C(C(=O)C4=C3C=C5C(=C4)C(=O)C(=CC5=O)OC)(OC2)O)C

synonyms

alisiaquinone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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